molecular formula C9H8FNO B037436 3-(2-Fluorophenoxy)propanenitrile CAS No. 111140-91-1

3-(2-Fluorophenoxy)propanenitrile

Cat. No. B037436
M. Wt: 165.16 g/mol
InChI Key: JNHSOIPTJHZTJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(2-Fluorophenoxy)propanenitrile involves intricate chemical reactions, starting from basic building blocks to the final product through multiple steps. For example, a related compound, N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), was synthesized in a two-step reaction sequence involving fluorination followed by a preparative HPLC purification (Klok et al., 2006).

Molecular Structure Analysis

The molecular geometry and structure analysis are crucial for understanding the behavior and reactivity of a compound. For instance, structural characterization studies, such as those on 1,3-Bis(p-nitrophenoxy)propane, involve techniques like X-ray diffraction analysis, demonstrating the importance of crystallography in elucidating chemical structures (Rafique et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving fluorophenoxy compounds are varied and can lead to interesting and useful products. For instance, the synthesis of derivatives of 3-fluoro-2-ketoacids from 3-fluoro-2-hydroxynitriles highlights the compound's versatility as an intermediate in producing a range of fluorinated compounds (Remli et al., 1982).

properties

IUPAC Name

3-(2-fluorophenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHSOIPTJHZTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366680
Record name 3-(2-fluorophenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenoxy)propanenitrile

CAS RN

111140-91-1
Record name 3-(2-fluorophenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Sarges, RC Schnur, JL Belletire… - Journal of medicinal …, 1988 - ACS Publications
“Concentration that causes a 50% inhibition of partially purified calf lens aldose reductase with glyceraldehyde as substrate. Single determination; the reproducibility of the assay did not …
Number of citations: 137 pubs.acs.org

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